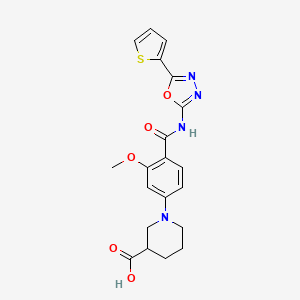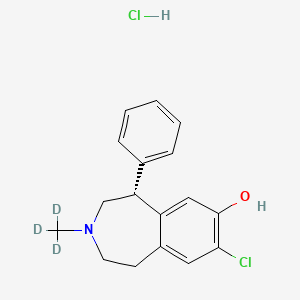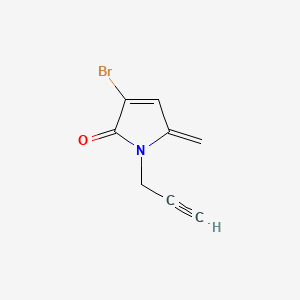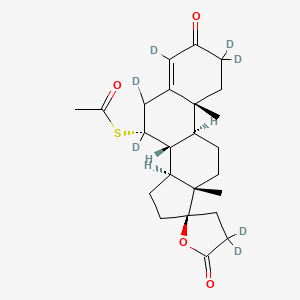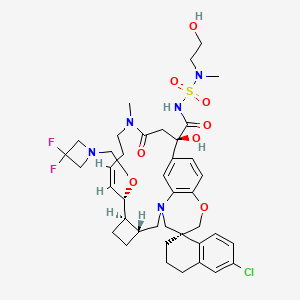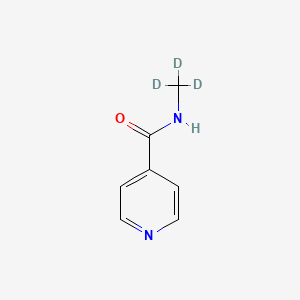
N-Methylisonicotinamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylisonicotinamide-d3 is a deuterated derivative of N-Methylisonicotinamide, a compound known for its various applications in scientific research. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylisonicotinamide-d3 typically involves the methylation of isonicotinamide using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation. The reaction can be summarized as follows:
Isonicotinamide+CD3I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-Methylisonicotinamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methylisonicotinic acid.
Reduction: It can be reduced to form N-Methylisonicotinamide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: N-Methylisonicotinic acid
Reduction: N-Methylisonicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-Methylisonicotinamide-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control processes.
作用機序
The mechanism of action of N-Methylisonicotinamide-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with distinct isotopic signatures. This allows for precise tracking and analysis in metabolic studies. The compound is known to interact with enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N-Methylisonicotinamide: The non-deuterated version of the compound.
1-Methylnicotinamide: A related compound with similar structural features.
Nicotinamide: The parent compound from which N-Methylisonicotinamide is derived.
Uniqueness
N-Methylisonicotinamide-d3 is unique due to the presence of deuterium atoms, which provide distinct isotopic signatures useful in analytical studies. This makes it an invaluable tool in research involving nuclear magnetic resonance spectroscopy and mass spectrometry, where precise quantification and tracking are essential.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
139.17 g/mol |
IUPAC名 |
N-(trideuteriomethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChIキー |
PLWAKFARFCNHJO-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1 |
正規SMILES |
CNC(=O)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



